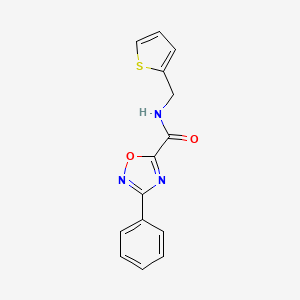
3-phenyl-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-phenyl-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide” belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring. This ring is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a phenyl group (a benzene ring minus one hydrogen) and a thienylmethyl group (a thiophene ring attached to a methyl group).
Synthesis Analysis
The synthesis of oxadiazole derivatives generally involves the cyclization of appropriate precursors, such as hydrazides, amidoximes, or α-hydroxyketones . The exact method would depend on the specific substituents present in the desired compound.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the attached phenyl and thienylmethyl groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Oxadiazoles can participate in a variety of chemical reactions, often involving the opening of the oxadiazole ring. They can act as ligands in coordination chemistry, and can also undergo reactions such as halogenation, nitration, and alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of oxadiazoles include stability, aromaticity, and the ability to form hydrogen bonds . The presence of the phenyl and thienylmethyl groups would also influence the compound’s properties.Mécanisme D'action
The mechanism of action of a compound depends on its intended use. For example, some oxadiazole derivatives have been studied for their antimicrobial, antiviral, and anticancer activities . The mechanism of action would involve interactions with specific biological targets, but without more information, it’s difficult to speculate on the mechanism of action of this specific compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-phenyl-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(15-9-11-7-4-8-20-11)14-16-12(17-19-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMBEIOZTQIOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
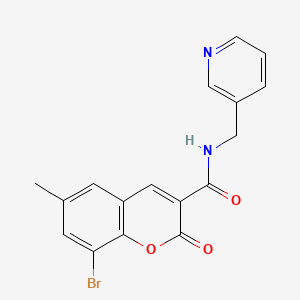
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-phenyl-2-propen-1-yl)piperazine]](/img/structure/B5478618.png)
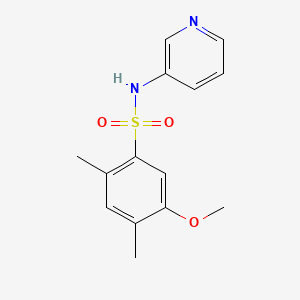
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5478643.png)
![N-(3-pyrazolo[1,5-a]pyridin-7-ylbenzyl)propanamide](/img/structure/B5478646.png)
![3-{[(2-phenoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5478648.png)
![N'-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B5478649.png)
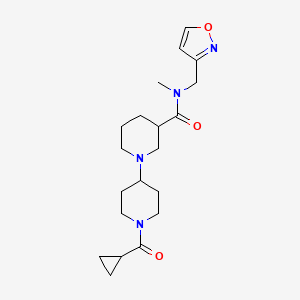
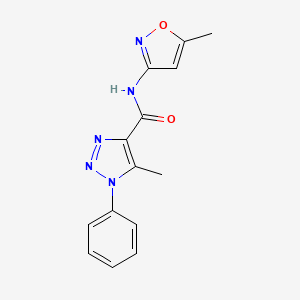
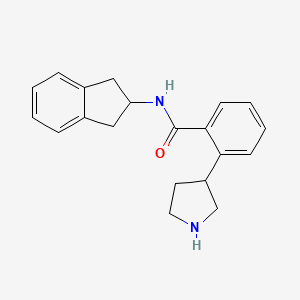
![{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}(2-methoxyphenyl)methanone](/img/structure/B5478666.png)
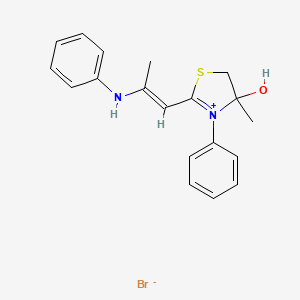
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinylamino)ethyl]acetamide](/img/structure/B5478692.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-furamide](/img/structure/B5478711.png)
